molecular formula C14H16N2S2 B1279486 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline CAS No. 31183-91-2

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

Cat. No. B1279486
CAS RN: 31183-91-2
M. Wt: 276.4 g/mol
InChI Key: RAQHRJVDSRBFNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and derivatization techniques. For instance, the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography is described. This compound reacts selectively with aromatic aldehydes in acidic media, suggesting that similar conditions could be used for synthesizing compounds with dithio groups like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline . Additionally, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives is performed in an aqueous ethanol medium without a catalyst, indicating that similar green chemistry approaches could potentially be applied to the synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be inferred to some extent from the structure-activity relationship studies of thiophene derivatives. These studies show that the position and nature of substituents on the aromatic ring can significantly affect the activity of the compound, as seen in the allosteric enhancer activity at the A1 adenosine receptor . This suggests that the molecular structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, particularly the placement of the amino and methyl groups, could be critical for its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions of related compounds involve selective interactions with specific functional groups. For example, the derivatization reagent synthesized in one study reacts with aromatic aldehydes to form fluorescent products . This indicates that the dithio group in 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline may also react with electrophilic compounds, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be deduced from their reactivity and stability. The derivatization reagent mentioned is stable and highly sensitive, suggesting that the dithio group contributes to these properties . Furthermore, the antioxidant activity of the synthesized pyrimidine-dione derivatives indicates that compounds with amino groups and heterocyclic structures may exhibit significant biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Several studies have reported the synthesis of compounds related to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, demonstrating methods to obtain derivatives through processes like amidation, etherification, Smiles rearrangement, chloroacetylation, and hydrolysis. These methods highlight the versatility and reactivity of such compounds in chemical synthesis (Liu Ying-xiang, 2007).

  • Structural Analysis : Detailed structural characterizations using techniques like NMR, IR, mass spectrometry, and X-ray diffraction have been conducted on similar compounds. These studies provide insights into their molecular structures, which are crucial for understanding their chemical behavior and potential applications (S. Patil et al., 2012).

Biological Activity and Applications

  • Antitumor Properties : Compounds like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline have shown potential in the field of cancer research. Studies indicate that some derivatives exhibit selective antitumor properties, highlighting their potential as candidates for cancer therapy (T. Bradshaw et al., 2002).

  • Antimicrobial Activities : The synthesized derivatives have been evaluated for their antimicrobial properties, with some showing promising results against various microorganisms. This indicates their potential utility in developing new antimicrobial agents (F. Bobinihi et al., 2019).

  • Application in Corrosion Inhibition : Some derivatives have been studied for their efficacy as corrosion inhibitors, particularly in protecting metals like steel in corrosive environments. This application is significant in industrial processes where corrosion is a major concern (C. Verma et al., 2015).

Miscellaneous Applications

  • Reactivity in Chemical Transformations : The reactivity of similar compounds in various chemical transformations has been explored, demonstrating their utility in synthesizing a wide range of chemical products. These studies contribute to the understanding of their chemical properties and potential industrial applications (M. Schmid et al., 1973).

  • Applications in Photochemotherapy : Some phenothiazines derivatives, which are structurally related, have been synthesized for potential use in photochemotherapy, an area of interest in cancer treatment (M. Wainwright et al., 1999).

Safety And Hazards

The safety data sheet (SDS) for “2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline” can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards of the chemical, safe handling procedures, and emergency measures.

properties

IUPAC Name

2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQHRJVDSRBFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459551
Record name 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

CAS RN

31183-91-2
Record name 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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